Methyl 2-hydroxy-2-(3-iodophenyl)acetate
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Overview
Description
Methyl 2-hydroxy-2-(3-iodophenyl)acetate is an organic compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 g/mol . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a hydroxy and ester functional group. It is commonly used in various chemical reactions and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-2-(3-iodophenyl)acetate typically involves the esterification of 2-hydroxy-2-(3-iodophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(3-iodophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(3-iodophenyl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(3-iodophenyl)ethanol.
Substitution: Formation of 2-hydroxy-2-(3-azidophenyl)acetate.
Scientific Research Applications
Methyl 2-hydroxy-2-(3-iodophenyl)acetate is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the development of radiolabeled compounds for imaging studies.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-2-(3-iodophenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups can participate in hydrogen bonding and ester hydrolysis reactions, respectively. The iodine atom can undergo substitution reactions, making the compound versatile in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-2-(2-iodophenyl)acetate
- Methyl 2-hydroxy-2-(4-iodophenyl)acetate
- Methyl 2-hydroxy-2-(3-bromophenyl)acetate
Uniqueness
Methyl 2-hydroxy-2-(3-iodophenyl)acetate is unique due to the position of the iodine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. The presence of both hydroxy and ester groups further enhances its versatility in chemical synthesis .
Properties
Molecular Formula |
C9H9IO3 |
---|---|
Molecular Weight |
292.07 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-(3-iodophenyl)acetate |
InChI |
InChI=1S/C9H9IO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3 |
InChI Key |
DDYXARKMOCIMKI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)I)O |
Origin of Product |
United States |
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